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Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091 Get Quote

An In-Depth Technical Guide to (2-Fluoro-6-nitrophenyl)methanol: Properties, Synthesis,

Reactivity, and Applications

Introduction
(2-Fluoro-6-nitrophenyl)methanol, a substituted benzyl alcohol, is a key chemical

intermediate whose value in modern organic synthesis and medicinal chemistry is derived from

the unique and potent reactivity imparted by its ortho-disubstituted aromatic ring. The presence

of a fluorine atom and a nitro group positioned adjacent to each other creates a highly electron-

deficient aromatic system, priming the molecule for a range of strategic transformations. The

hydroxymethyl group provides a further handle for synthetic diversification.

This guide offers an in-depth exploration of the chemical properties, synthesis, and

characteristic reactivity of (2-Fluoro-6-nitrophenyl)methanol. It provides field-proven insights

and detailed protocols intended for researchers, chemists, and drug development professionals

who wish to leverage this versatile building block in their synthetic programs, particularly in the

development of novel therapeutics for infectious and neurological diseases.

Physicochemical and Spectroscopic Properties
The foundational properties of a reagent dictate its handling, purification, and characterization.

(2-Fluoro-6-nitrophenyl)methanol is typically isolated as a solid at room temperature.
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The core physical and computed chemical properties of (2-Fluoro-6-nitrophenyl)methanol
are summarized below for quick reference.

Property Value Source(s)

CAS Number 1643-60-3 [1]

Molecular Formula C₇H₆FNO₃ [1]

Molecular Weight 171.13 g/mol [1]

Appearance White to yellow solid [2][3]

Melting Point 52-53 °C [4]

LogP 1.2262 (Computed) [1]

Topological Polar Surface Area

(TPSA)
63.37 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the identity and purity of the compound after

synthesis or before use. The ¹H NMR spectrum is particularly informative and varies

characteristically with the deuterated solvent used.

¹H Nuclear Magnetic Resonance (NMR):

In DMSO-d₆: The spectrum shows a complex multiplet for the aromatic protons between δ

7.78-7.53 ppm. The hydroxyl proton appears as a triplet at δ 5.41 ppm due to coupling with

the adjacent methylene protons. The benzylic methylene protons (CH₂) appear as a doublet

at δ 4.70 ppm.[2]

Expert Insight: The observation of splitting for the -OH proton in DMSO-d₆ is characteristic,

as this solvent is less prone to rapid proton exchange compared to CDCl₃, allowing

coupling to be resolved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1394091?utm_src=pdf-body
https://www.chemscene.com/product/1643-60-3.html
https://www.chemscene.com/product/1643-60-3.html
https://www.chemscene.com/product/1643-60-3.html
https://www.rsc.org/suppdata/c9/ra/c9ra02466b/c9ra02466b1.pdf
https://iris.uniroma1.it/retrieve/e383531e-d16b-15e8-e053-a505fe0a3de9/Tesi_dottorato_Venditti.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303792/
https://www.chemscene.com/product/1643-60-3.html
https://www.chemscene.com/product/1643-60-3.html
https://www.chemscene.com/product/1643-60-3.html
https://www.chemscene.com/product/1643-60-3.html
https://www.rsc.org/suppdata/c9/ra/c9ra02466b/c9ra02466b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In CDCl₃: The aromatic region simplifies to a doublet around δ 7.84 ppm and a multiplet for

the remaining two protons at δ 7.46 ppm. The benzylic methylene protons (CH₂) are

observed as a singlet at δ 4.90 ppm.[3]

Expert Insight: In chloroform, the hydroxyl proton signal is often broad and may not show

clear coupling, leading to the adjacent CH₂ group appearing as a singlet due to the

collapse of the coupling pattern from rapid exchange.

Proton Assignment
Chemical Shift (δ) in
DMSO-d₆

Chemical Shift (δ) in CDCl₃

Aromatic CH (3H) 7.78 – 7.53 (m) 7.84 (d, 1H), 7.46 (m, 2H)

Hydroxyl OH (1H) 5.41 (t, J = 5.6 Hz)
Not explicitly reported, often

broad

Benzylic CH₂ (2H) 4.70 (d, J = 5.6 Hz) 4.90 (s)

Synthesis and Manufacturing
While several synthetic routes are possible, a reliable and high-yielding laboratory-scale

preparation involves the reduction of the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic

acid, which is commercially available. This method avoids the over-reduction often associated

with more aggressive reducing agents.

Recommended Synthetic Route: Reduction of 2-Fluoro-
6-nitrobenzoic Acid
The selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro

group can be efficiently achieved using borane complexes, such as borane dimethyl sulfide

(BH₃-SMe₂). This reagent is preferred over stronger hydrides like LiAlH₄, which could non-

selectively reduce the nitro group.
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2-Fluoro-6-nitrobenzoic Acid
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BH₃-SMe₂
THF

(2-Fluoro-6-nitrophenyl)methanol
(Final Product)

Synthesis Workflow
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Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol:[2]

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 2-fluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous

tetrahydrofuran (THF).

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add borane

dimethyl sulfide complex (BH₃-SMe₂, ~1.3 eq) dropwise via syringe.

Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent

potential side reactions. Anhydrous conditions are crucial as borane reagents react with

water.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 4-6 hours, or until TLC analysis indicates complete

consumption of the starting material.

Work-up and Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C

until gas evolution ceases. This step safely neutralizes any excess borane reagent.
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Extraction: Remove the solvents under reduced pressure. Redissolve the residue in ethyl

acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

Self-Validation: The bicarbonate wash removes any unreacted acidic starting material,

ensuring the purity of the final product.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The resulting crude product can be purified by flash column chromatography (silica

gel, eluting with a hexane/ethyl acetate gradient) to yield (2-fluoro-6-nitrophenyl)methanol
as a yellow solid (typical yield: ~75%).

Chemical Reactivity and Transformations
The synthetic utility of (2-fluoro-6-nitrophenyl)methanol stems from three primary centers of

reactivity: the hydroxymethyl group, the nitro group, and the activated aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)
The defining feature of this molecule's reactivity is its susceptibility to Nucleophilic Aromatic

Substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with

the inductive effect of the fluorine, renders the carbon atom bearing the fluorine (C2) highly

electrophilic.

Mechanism Insight: A nucleophile attacks the C2 position, breaking the aromaticity to form a

resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative

charge is delocalized effectively onto the oxygen atoms of the ortho-nitro group, which is a key

stabilizing interaction that dramatically accelerates the reaction compared to the meta or para

isomers.[5] In the final step, the fluoride ion is eliminated, and aromaticity is restored. Fluorine,

despite the high strength of the C-F bond, is an excellent leaving group in this context because

the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[5]
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Caption: The addition-elimination mechanism of SNAr.

General Protocol for SNAr with an Alcohol (O-Nucleophile):[6]

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired

alcohol nucleophile (1.5 eq) in an anhydrous polar aprotic solvent like THF or DMF. Add a

strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir at room

temperature for 30 minutes to generate the alkoxide.

Substitution: Add (2-fluoro-6-nitrophenyl)methanol (1.0 eq) to the alkoxide solution.

Reaction: Heat the mixture to 60-80 °C and monitor by TLC.

Work-up: After completion, cool to room temperature, quench with water, and extract the

product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

MgSO₄, filter, and concentrate. Purify by column chromatography.

Oxidation of the Hydroxymethyl Group
The primary alcohol moiety can be selectively oxidized to the corresponding aldehyde, 2-fluoro-

6-nitrobenzaldehyde. This transformation is valuable for subsequent reactions such as imine

formation or Wittig reactions. Mild oxidizing agents are required to prevent over-oxidation to the

carboxylic acid.
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(2-Fluoro-6-nitrophenyl)methanol
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Caption: Oxidation of the primary alcohol to an aldehyde.

Detailed Experimental Protocol (PCC Oxidation):[7]

Setup: Suspend pyridinium chlorochromate (PCC, 1.5-2.0 eq) in anhydrous dichloromethane

(DCM) in a flask equipped with a magnetic stir bar.

Addition: Add a solution of (2-fluoro-6-nitrophenyl)methanol (1.0 eq) in DCM to the stirred

suspension.

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

Trustworthiness: PCC is a reliable reagent for this transformation, known for stopping at

the aldehyde stage for primary alcohols without significant over-oxidation.

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a

pad of silica gel or Florisil® to remove the chromium byproducts.

Purification: Wash the filter cake thoroughly with additional ether. Combine the filtrates and

concentrate under reduced pressure to yield the crude aldehyde, which can be further

purified if necessary.

Reduction of the Nitro Group
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A strategically vital reaction is the selective reduction of the nitro group to an amine, yielding (2-

amino-6-fluorophenyl)methanol. This transformation provides access to the synthetically useful

ortho-fluoroaniline scaffold, a common feature in many bioactive molecules. Catalytic

hydrogenation is a clean and effective method for this conversion.

(2-Fluoro-6-nitrophenyl)methanol

H₂ (g), Pd/C
Methanol

(2-Amino-6-fluorophenyl)methanol

Selective Nitro Group Reduction

Click to download full resolution via product page

Caption: Reduction of the nitro group to a primary amine.

Detailed Experimental Protocol (Catalytic Hydrogenation):[8]

Setup: To a hydrogenation vessel, add a solution of (2-fluoro-6-nitrophenyl)methanol (1.0

eq) in a suitable solvent such as methanol or ethyl acetate.

Catalyst: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on

Carbon (Pd/C, ~5-10 mol%).

Hydrogenation: Seal the vessel, purge with hydrogen gas (3 cycles of vacuum/backfill), and

then pressurize with hydrogen to the desired pressure (e.g., 50 psi or balloon pressure).

Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake

ceases or TLC analysis shows completion.

Causality: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst,

liquid solution, and hydrogen gas for the reaction to proceed effectively.
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Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

Isolation: Wash the filter cake with the reaction solvent. Concentrate the combined filtrates

under reduced pressure to yield the desired aniline product.

Applications in Drug Discovery and Development
The true value of (2-fluoro-6-nitrophenyl)methanol lies in its application as a versatile

intermediate for constructing more complex molecules with potential therapeutic value.

Antitubercular Agents: The compound has been utilized as a key intermediate in the

synthesis of novel aryl hydrazides and fluorophenylbenzohydrazides.[3][9] These classes of

compounds have shown potent activity against Mycobacterium tuberculosis by targeting

essential pathways like tryptophan biosynthesis.[9]

CNS-Active Compounds: A patent application has disclosed the use of (2-fluoro-6-
nitrophenyl)methanol in the development of novel cyclopentyl-fused pyrrole derivatives that

act as negative allosteric modulators of the NR2B subtype of the NMDA receptor.[10] These

modulators have potential applications in treating a variety of central nervous system

disorders.

Metabolite Studies: The related compound, 2-amino-6-nitrobenzyl alcohol, has been studied

as a metabolite of the environmental toxin 2,6-dinitrotoluene, where it is implicated in DNA

binding, highlighting its relevance in toxicology and carcinogenesis research.[11]

Safety and Handling
As with any laboratory chemical, (2-fluoro-6-nitrophenyl)methanol should be handled with

appropriate care, following standard safety protocols.
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Hazard Type GHS Information Precautionary Codes

Eye Irritation
Warning: H319 - Causes

serious eye irritation.
P280

Respiratory Tract Irritation
Warning: H335 - May cause

respiratory irritation.
P261, P271

Pictogram GHS07 (Exclamation Mark) -

Recommended Precautions:

Always handle this compound in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles,

a lab coat, and chemical-resistant gloves.

Avoid breathing dust or vapors.

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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